molecular formula C11H16O2 B094740 3-tert-Butyl-5-methylpyrocatechol CAS No. 1010-99-7

3-tert-Butyl-5-methylpyrocatechol

Cat. No. B094740
CAS RN: 1010-99-7
M. Wt: 180.24 g/mol
InChI Key: YKYXORJDSTUCTN-UHFFFAOYSA-N
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Description

“3-tert-Butyl-5-methylpyrocatechol” is a chemical compound . It is also known by its CAS Registry Number: 1010-99-7 .


Synthesis Analysis

The synthesis of a similar compound, “5-tert-butyl-3-methylpyrocatechol”, involves the conversion of 3-methylcatechol to 5-tert-butyl-3-methylcatechol. This reaction involves the use of sulfuric acid in n-heptane at 80°C. The reaction is completed when gas chromatography indicates so. The solvent is then removed, and the residue is dissolved in CH2Cl2 and washed with water, NaHCO3 (aq.), brine, and dried (Na2SO4). Filtration and concentration yield 5-tert-butyl-3-methylcatechol .


Molecular Structure Analysis

The molecular structure of “3-tert-Butyl-5-methylpyrocatechol” can be analyzed using a structural formula editor and a 3D model viewer .


Chemical Reactions Analysis

Chemical reactions involving “3-tert-Butyl-5-methylpyrocatechol” can be studied using various databases and spectroscopy methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-tert-Butyl-5-methylpyrocatechol” include a density of 1.1±0.1 g/cm3, a boiling point of 279.8±35.0 °C at 760 mmHg, and a molar volume of 169.3±3.0 cm3 .

Scientific Research Applications

  • Intramolecular Hydrogen Bonding and Antioxidant Properties : Lucarini, Pedulli, and Guerra (2004) conducted an experimental study on the bond dissociation enthalpy (BDE) of 3,5-di-tert-butylcatechol, a model compound for flavonoid antioxidants. Their findings demonstrated the excellent antioxidant properties of catechols and provided insights into the strength of intramolecular hydrogen bonds in these compounds (Lucarini, Pedulli, & Guerra, 2004).

  • Electrochemical Oxidation and Synthesis : Nematollahi and Shayani-jam (2006) explored the electrochemical oxidation of 3,5-di-tert-butylcatechol in ethanol/water mixtures. Their research led to the synthesis of a novel ortho-benzoquinhydrone complex, highlighting the potential of 3,5-di-tert-butylcatechol in electrochemical applications (Nematollahi & Shayani-jam, 2006).

  • Pharmacological Properties : Mohacsi, Leimgruber, and Baruth (1982) investigated the pharmacological properties of 3-O-tert-Butylmorphine, a compound derived from 3-tert-butylcatechol. They found that it exhibited analgesic properties and affinity for the opiate receptor, suggesting medical applications (Mohacsi, Leimgruber, & Baruth, 1982).

  • Catalysis in Oxidation Reactions : Barbaro, Bianchini, Frediani, Meli, and Vizza (1992) studied the catalytic role of an iridium(III) catecholate complex in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone. This research has implications for understanding the mechanisms of oxidation reactions in organic chemistry (Barbaro et al., 1992).

  • Monoetherification in Organic Chemistry : Maslovskaya and Savchenko (2003) analyzed the monoetherification of tert-butylated pyrocatechols, including 3,5-di-tert-butylpyrocatechol. Their study contributes to the understanding of reactions involving alkyl radicals in organic synthesis (Maslovskaya & Savchenko, 2003).

  • Thermochemical Measurements in Chemistry : Verevkin and Schick (2000) focused on the determination of intramolecular interactions of substituents in tert-alkyl-substituted catechols, including 3,5-di-tert-butylcatechol, through thermochemical measurements. This research is crucial for understanding the thermodynamic properties of these compounds (Verevkin & Schick, 2000).

Safety And Hazards

“3-tert-Butyl-5-methylpyrocatechol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-tert-butyl-5-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYXORJDSTUCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143628
Record name 3-tert-Butyl-5-methylpyrocatechol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-5-methylpyrocatechol

CAS RN

1010-99-7
Record name 3-(1,1-Dimethylethyl)-5-methyl-1,2-benzenediol
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Record name 3-tert-Butyl-5-methylpyrocatechol
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Record name 1010-99-7
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Record name 3-tert-Butyl-5-methylpyrocatechol
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Record name 3-tert-butyl-5-methylpyrocatechol
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Record name 3-TERT-BUTYL-5-METHYLPYROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NA Nechitailo, PI Sanin, LS Polak… - Journal of Polymer …, 1967 - Wiley Online Library
… A slightly less protective action is showed by 3-tertbutyl-5-methylpyrocatechol which belongs to type II. In spite of the analogous character of substitution in the ortho position, the …
Number of citations: 1 onlinelibrary.wiley.com
NA NECHITAILO, PI SANIN… - Journal of Polymer …, 1968 - Interscience Publishers.
Number of citations: 1

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